molecular formula C7H7ClO2 B008555 2-Chloro-4-(hydroxymethyl)phenol CAS No. 105960-29-0

2-Chloro-4-(hydroxymethyl)phenol

Cat. No.: B008555
CAS No.: 105960-29-0
M. Wt: 158.58 g/mol
InChI Key: KWFBSEGXKSQRCG-UHFFFAOYSA-N
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Description

2-Chloro-4-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C7H7ClO2 and its molecular weight is 158.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Analytical Chemistry : 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used for determining phenolic hydroxyls in lignins, although it has limitations in resolving aliphatic hydroxyl regions (Granata & Argyropoulos, 1995).

  • Biological Applications : The derivatives of 2-(aminomethyl)phenols, including 2-(aminomethyl)-4-chloro-1-naphthalenol hydrochloride, have shown potential as saluretic agents with high activity in rats and dogs (Deana et al., 1983). Additionally, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol has properties compatible with biological applications, as evidenced by both theoretical and experimental investigations (Ulaş, 2021).

  • Anticancer and Antimicrobial Activity : Some derivatives, like 4-chloro-2-[5-(diethylamino)-2-hydroxybenzylidene]amino-phenol and its metal complexes, have demonstrated moderate in vitro anticancer activity against HeLa cells (Abbas et al., 2020). Schiff bases of 4-chloro-2-aminophenol exhibit antibacterial and antifungal activity, particularly against S. epidermidis and C. albicans (Çinarli et al., 2011).

  • Environmental Applications : In environmental science, ultrasonication in the presence of TiO2 and H2O2 has been found effective in degrading 2chloro-5methyl phenol, with a significant degradation rate (Laxmi et al., 2010). Similarly, ultrasonic sonolysis can transform 2-, 3-, and 4-chlorophenol into dechlorinated, hydroxylated intermediate products (Serpone et al., 1994).

Properties

IUPAC Name

2-chloro-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFBSEGXKSQRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Add a solution of DIBAL-H in toluene (1.0 M, 35 mL) to a solution of methyl 3-chloro-4-hydroxybenzoate (1.9 g, 10 mmol) at 0° C. under nitrogen. Stir the reaction at 0° C. and gradually warm to ambient temperature overnight. Quench the reaction with slow addition of 0.1N aqueous HCl, add more acid to break the gel-like solid to two clear layers. Separate the organic layer, and extract the aqueous layer with EtOAc three times. Combine the organic layers, wash with brine, dry over Na2SO4, filter and concentrate to give a white solid. MS (ES−) m/z 157 (M−H)−.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 3-chloro-4-hydroxybenzaldehyde (4.697 g, 30.0 mmol) and to trimethoxyborate (0.5 mL) in THF (20 mL) and EtOH (20 mL) was added NaBH4 (2.0 g, 52.87 mmol) in small portions over a period of 8 hours. The mixture was stirred overnight and EtOAc (100 mL) and water (50 mL) were added. The organic layer was separated and washed with 2M KHSO4 (30 mL) and brine (30 mL), dried (MgSO4) and concentrated under reduced pressure. The residue was purified by flash chromatography [SiO2, CHCl3/acetone (0.3:1)] followed by recrystallistion from EtOAc/hexane to give CAB06028 (3.82 g, 80%) as fine colorless needles: Mp. 126-127° C.; 1H NMR (400 MHz, DMSO-d6) δ 4.36 (d, J=6.5 Hz, 2H), 5.11 (t, J=6.5 Hz, 1H), 6.90 (d, J=8.2 Hz, 1H), 7.06 (dd, J=82, 2.0 Hz, 1H), 7.25 (d, J=2.0 Hz, 1H), 9.99 (s, 1H); 13C NMR (100.6 MHz, DMSO-d6) δ 62.1, 116.3, 119.2, 126.4, 128.1, 134.5, 151.7; LRMS (ES−): m/z 156.9 (100%, [M−H]).
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4.697 g
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trimethoxyborate
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0.5 mL
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2 g
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20 mL
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20 mL
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100 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-(hydroxymethyl)phenol
Reactant of Route 2
2-Chloro-4-(hydroxymethyl)phenol
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2-Chloro-4-(hydroxymethyl)phenol
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2-Chloro-4-(hydroxymethyl)phenol
Reactant of Route 5
2-Chloro-4-(hydroxymethyl)phenol
Reactant of Route 6
2-Chloro-4-(hydroxymethyl)phenol

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